molecular formula C19H22F2N4O4 B8790932 3-Quinolinecarboxylic acid, 6,8-difluoro-1-(formylmethylamino)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, ethyl ester

3-Quinolinecarboxylic acid, 6,8-difluoro-1-(formylmethylamino)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, ethyl ester

Cat. No. B8790932
M. Wt: 408.4 g/mol
InChI Key: XIGJGGWZMZNKHM-UHFFFAOYSA-N
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Patent
US05892040

Procedure details

A yellow suspension of 8.61 g (50 mmol) of 3-(formylmethylhydrazono)-propionic acid ethyl ester and 5.72 g (50 mmol) of magnesium ethylate in 30 ml of ethyl acetate were heated at reflux for 65 min. The solution was cooled to 0°-5° C., and at this temperature a solution of 10.63 g (50 mmol) of 2,3,4,5-tetra-fluoro-benzoic acid chloride in 10 ml of ethyl acetate was added dropwise in the course of 20 min. Subsequently the suspension was stirred for 30 min. in the cold and afterwards for 18.5 hours at room temperature. After the addition of a solution of 7.0 ml of 85% formic acid in 50 ml of water the mixture was well mixed and the two phases separated. The aqueous phase was extracted twice with each 50 ml of ethyl acetate, the united organic phases dried over sodium sulphate, filtered and evaporated at 50° C./20 torr. The residue of 3-(2-formyl-2-methyl-hydrazino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylic acid ethyl ester (18.81 g) was dissolved in 55 ml of butyl acetate, 5.83 g (55 nmol) of sodium carbonate were added, and the mixture was heated with stirring for 25 min. at reflux. 11.1 ml (100 mmol) of N-methylpiperazine were added to the resulting suspension of 3-(2-formyl-2-methyl-hydrazino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylic acid ethyl ester and heated for 4.5 hours under reflux using a water trap, in the course of which the temperature rose from 114° to 125° C. The suspension was evaporated at 50° C./20 torr and the resulting brown residue (31.8 g) worked up in analogy to Example 3 resulting in 10.2 g (50%) of 6.8-difluoro-1,4-dihydro-1-(N-methylformamido)-7-(4-methyl- 1-piperazinyl)-4-oxo-3-quinoline-carboxylic acid ethyl ester as yellowish crystals of mp 178° C.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
3-(formylmethylhydrazono)-propionic acid ethyl ester
Quantity
8.61 g
Type
reactant
Reaction Step Two
Quantity
5.72 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
10.63 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
5.83 g
Type
reactant
Reaction Step Four
Quantity
11.1 mL
Type
reactant
Reaction Step Five
Name
3-(2-formyl-2-methyl-hydrazino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC(=O)CC=NNCC=O)C.[CH3:13][CH2:14][O-:15].CC[O-].[Mg+2].FC1C(F)=C(F)C(F)=CC=1C(Cl)=O.C(=O)([O-])[O-].[Na+].[Na+].[CH3:39][N:40]1[CH2:45][CH2:44][NH:43][CH2:42][CH2:41]1.C(O[C:49](=[O:69])[C:50]([C:57](=[O:68])[C:58]1[CH:63]=[C:62]([F:64])[C:61](F)=[C:60]([F:66])[C:59]=1F)=[CH:51][NH:52][N:53]([CH:55]=[O:56])[CH3:54])C>C(OCC)(=O)C.O.C(O)=O>[CH2:14]([O:15][C:49]([C:50]1[C:57](=[O:68])[C:58]2[C:59](=[C:60]([F:66])[C:61]([N:43]3[CH2:44][CH2:45][N:40]([CH3:39])[CH2:41][CH2:42]3)=[C:62]([F:64])[CH:63]=2)[N:52]([N:53]([CH3:54])[CH:55]=[O:56])[CH:51]=1)=[O:69])[CH3:13] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
7 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
3-(formylmethylhydrazono)-propionic acid ethyl ester
Quantity
8.61 g
Type
reactant
Smiles
C(C)OC(CC=NNCC=O)=O
Name
Quantity
5.72 g
Type
reactant
Smiles
CC[O-].CC[O-].[Mg+2]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
10.63 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=C(C(=C1F)F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
5.83 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
11.1 mL
Type
reactant
Smiles
CN1CCNCC1
Name
3-(2-formyl-2-methyl-hydrazino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=CNN(C)C=O)C(C1=C(C(=C(C(=C1)F)F)F)F)=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Subsequently the suspension was stirred for 30 min. in the cold and afterwards for 18.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 65 min
Duration
65 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0°-5° C.
ADDITION
Type
ADDITION
Details
was well mixed
CUSTOM
Type
CUSTOM
Details
the two phases separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with each 50 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the united organic phases dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated at 50° C./20 torr
DISSOLUTION
Type
DISSOLUTION
Details
The residue of 3-(2-formyl-2-methyl-hydrazino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylic acid ethyl ester (18.81 g) was dissolved in 55 ml of butyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
STIRRING
Type
STIRRING
Details
with stirring for 25 min.
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
heated for 4.5 hours
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
rose from 114° to 125° C
CUSTOM
Type
CUSTOM
Details
The suspension was evaporated at 50° C./20 torr

Outcomes

Product
Details
Reaction Time
18.5 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.